AZD8329

概要

説明

AZD8329は、11β-ヒドロキシステロイド脱水素酵素タイプ1(11β-HSD1)の強力な阻害剤です。この酵素は、不活性なコルチゾンを活性なコルチゾールに変換する役割を担っており、代謝プロセスにおいて重要な役割を果たします。 This compoundは、他の類似の酵素に対して11β-HSD1に高い選択性を示しており、代謝疾患の研究や潜在的な治療用途において貴重なツールとなっています .

準備方法

合成経路と反応条件: AZD8329の合成は、一般的に市販の試薬から始まる、複数のステップを伴います。重要なステップには、ピラゾール環の形成と、目的の構造を得るための様々な官能基の修飾が含まれます。 反応は通常、窒素雰囲気下で行われ、酸化と不安定な中間体の分解を防ぎます .

工業生産方法: 大規模生産のために、this compoundを合成するためのより環境に優しいアプローチが開発されています。この方法は、収率を向上させ、環境への影響を軽減するために、反応条件を最適化することに焦点を当てています。 このプロセスには、有害性の低い試薬と溶媒の使用、および高純度のthis compoundを得るための効率的な精製技術の実施が含まれます .

化学反応の分析

Inhibition Mechanism

The primary reaction mechanism involves the binding of AZD8329 to the active site of the 11β-HSD1 enzyme, which prevents the conversion of cortisone to cortisol. The inhibition is characterized by:

-

IC50 Values : this compound shows an IC50 value of approximately 9 nM against human recombinant 11β-HSD1 and 2 nM in isolated human adipocytes, indicating its high potency .

-

Selectivity : The compound exhibits over 5000-fold selectivity for 11β-HSD1 compared to other related enzymes such as 11β-HSD2 and various hydroxysteroid dehydrogenases .

Metabolic Stability

Research indicates that structural modifications made during the development of this compound have significantly improved its metabolic stability compared to earlier compounds in its class (e.g., AZD4017). Key modifications include:

-

Reduction in Acyl Glucuronidation : This modification decreases the likelihood of rapid metabolism and enhances the duration of action .

-

Lipophilicity Adjustments : Changes to the lipophilicity profile improve solubility and absorption characteristics .

-

Research Findings and Clinical Implications

Clinical Trials

This compound has been evaluated in early-phase clinical trials targeting conditions like Type 2 diabetes mellitus and obesity, focusing on its efficacy in reducing insulin resistance and improving metabolic parameters .

This compound represents a significant advancement in the development of selective inhibitors for metabolic disorders related to glucocorticoid action. Its potent inhibition of 11β-HSD1, coupled with favorable pharmacokinetic properties, positions it as a valuable candidate for further clinical exploration in treating obesity and metabolic syndrome.

The ongoing research into its chemical reactions and pharmacological effects will continue to clarify its potential applications in therapeutic settings, providing insights into managing diseases associated with glucocorticoid dysregulation.

科学的研究の応用

Scientific Research Applications of AZD8329

This compound is a drug molecule that has been investigated for various applications, particularly in the treatment of type 2 diabetes mellitus, obesity, and dyslipidemia . Research has also explored its role in chemical shift-driven NMR crystallography for structure determination .

Type 2 Diabetes Mellitus, Obesity, and Dyslipidemia

- Primary Indication and Alternative Applications: this compound was initially developed with the primary indication of treating type 2 diabetes mellitus . However, potential alternative applications such as obesity and dyslipidemia (abnormal amounts of fat in the blood) have also been considered .

- Mechanism of Action: this compound functions as a potent inhibitor of human recombinant 11β-HSD1 (IC50 9 nM) and of 11β-HSD1 in isolated human adipocytes (IC50 2 nM) in vitro .

- Clinical Trials: Clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound following multiple ascending doses . These trials also evaluated how the drug is handled by the body, its influence on metabolism in fatty tissue and the liver, and its effects on hormone levels .

- Metabolic Effects: Research has been done to evaluate the impact of this compound on weight, waist circumference, waist/hip ratio, and tissue sensitivity to insulin .

Chemical Shift-Driven NMR Crystallography

- Structure Determination: this compound has been used in chemical shift-driven NMR crystallography to determine its crystal structure from powder samples . This method utilizes machine learning (ML) to predict chemical shifts and match them with experimental measurements, allowing for structure determination .

- Polymorphism Studies: this compound has a rich polymorphic landscape, making it a useful example for testing the ability to distinguish between different polymorphs using NMR crystallography . The crystal structures of two polymorphs of this compound were successfully determined using on-the-fly generated solid-state NMR shift calculations within a Monte Carlo-simulated annealing optimization protocol .

- Advantage Over X-Ray Diffraction: One notable achievement was the determination of this compound form IV, a structure that had not been found by X-ray diffraction methods prior to the NMR crystallography study .

- Accuracy of Predicted Shifts: Predicted chemical shifts have been shown to be accurate enough to allow crystal structure determination . In one study, the root mean square error (RMSE) for this compound was 4.0 ppm for 13C, while the 15N and 17O RMSEs were proportionally larger (17.7 and 54.7 ppm), likely due to the molecule's unusual C–O…H–N /C–O…H–O H-bonded dimer structure .

- Comparison with DFT Calculations: Calculated 17O shifts using density functional theory (DFT) were shown to change by up to 50 ppm for structures relaxed by different protocols, highlighting the challenges in accurately predicting shifts for this molecule . However, the RMSE between ML and DFT for the Quantum Espresso relaxed structures was reduced to 10.9 and 11.5 ppm for 15N and 17O, respectively .

Case Studies

- Structure Determination of Cocaine and this compound: A machine learning model was used to predict chemical shifts, which were then used to determine the correct structures of cocaine and this compound . This was achieved without using any experimental shifts in the training protocol .

- Polymorphs of this compound: The crystal structures of two different polymorphic forms of this compound were determined using machine-learned chemical shifts . This demonstrated how chemical shifts can drive the optimization toward different structures for the same molecule .

作用機序

AZD8329は、酵素11β-HSD1を選択的に阻害することで効果を発揮します。この酵素は、不活性なコルチゾンを活性なコルチゾールに変換する役割を担っています。 11β-HSD1を阻害することにより、this compoundはコルチゾールレベルを低下させ、肥満や2型糖尿病などの状態における代謝転帰の改善につながります . This compoundの分子標的は、11β-HSD1の活性部位であり、そこでは酵素がコルチゾンからコルチゾールへの変換を触媒するのを防ぐように結合します .

類似の化合物との比較

類似の化合物: this compoundと類似の化合物には、BVT-14225やAGI-5198などの他の11β-HSD1阻害剤が含まれます。 これらの化合物も11β-HSD1酵素を標的とするが、選択性、効力、薬物動態特性が異なる場合があります .

This compoundの独自性: this compoundは、11β-HSD2や17β-HSD1などの他の類似の酵素に対して、11β-HSD1に高い選択性を示すことで際立っています。この選択性により、オフターゲット効果の可能性が減り、治療の可能性が高まります。 さらに、this compoundは、代謝疾患の前臨床モデルにおいて、顕著な有効性を示しており、さらなる開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds: Compounds similar to AZD8329 include other 11β-HSD1 inhibitors such as BVT-14225 and AGI-5198. These compounds also target the 11β-HSD1 enzyme but may differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness of this compound: this compound stands out due to its high selectivity for 11β-HSD1 over other similar enzymes, such as 11β-HSD2 and 17β-HSD1. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has demonstrated significant efficacy in preclinical models of metabolic diseases, making it a promising candidate for further development .

生物活性

AZD8329 is a compound developed by AstraZeneca, primarily recognized for its potent inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is implicated in various metabolic processes and disorders. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in various studies, and structural characteristics.

This compound functions as a selective inhibitor of 11β-HSD1, which is predominantly expressed in liver and adipose tissues. By inhibiting this enzyme, this compound helps reduce cortisol levels, potentially alleviating conditions associated with metabolic syndrome, such as insulin resistance and obesity.

- Inhibition Potency : this compound exhibits an IC50 value of approximately 9 nM against human recombinant 11β-HSD1 and 2 nM in isolated human adipocytes . This indicates a high potency in its inhibitory action.

Preclinical Studies

-

In Vitro Studies :

- This compound has shown significant inhibition of 11β-HSD1 activity in vitro, with studies indicating that it effectively lowers cortisol production in human adipocytes.

- A systematic study demonstrated that modifications to the triazolopyridine framework could enhance inhibitory activity while minimizing off-target effects associated with Pregnane-X receptor (PXR) transactivation .

- Animal Models :

Case Studies

- A notable case study involved the use of this compound in transgenic mice that overexpressed 11β-HSD1. The administration of this compound led to a significant reduction in metabolic syndrome features, including insulin resistance and dyslipidemia .

Structural Characteristics

This compound's unique structure contributes to its biological activity. The compound's design incorporates a 1,2,4-triazolopyridine framework, which has been optimized through structure-activity relationship (SAR) studies to enhance selectivity and potency against 11β-HSD1 while minimizing PXR activation .

Crystallographic Analysis

Recent advancements have utilized machine learning techniques to determine the crystal structures of this compound polymorphs. This analysis aids in understanding the compound's binding interactions at the molecular level:

| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | RMSD (Å) |

|---|---|---|---|---|---|---|---|

| Form I | 11.3 | 13.2 | 15.1 | 114.2 | 90 | 90 | 0.14 |

| Form IV | 9.5 | 11.0 | 11.8 | 65.3 | 75.9 | 75.5 | 0.44 |

This table summarizes the dimensions and structural parameters of different polymorphs of this compound, highlighting their potential implications for pharmacological activity .

特性

CAS番号 |

1048668-70-7 |

|---|---|

分子式 |

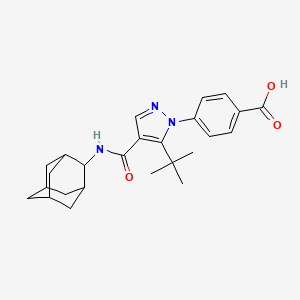

C25H31N3O3 |

分子量 |

421.5 g/mol |

IUPAC名 |

4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid |

InChI |

InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31) |

InChIキー |

XWBXJBSVYVJAMZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |

正規SMILES |

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |

外観 |

White solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid 4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid AZD8329 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。